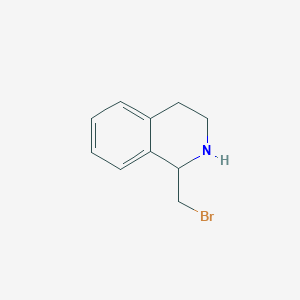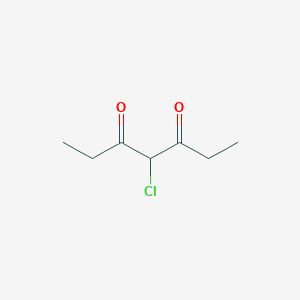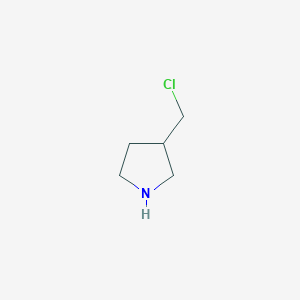
2,4-Dichloro-6-ethoxypyrimidine
概要
説明
2,4-Dichloro-6-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Pyrimidines are significant due to their presence in nucleic acids and various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxypyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step processes, including chlorination and substitution reactions. For example, the preparation of 4,6-dichloropyrimidine involves the reaction of formamide, absolute ethanol, and sodium ethoxide, followed by chlorination with thionyl chloride .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-ethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, alcohols, and thiols.
Suzuki-Miyaura Coupling: This reaction involves the coupling of arylboronic acids with the pyrimidine scaffold in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, amines, and alcohols are commonly used under mild conditions.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases like sodium carbonate are used under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Products include aryl-substituted pyrimidines.
科学的研究の応用
2,4-Dichloro-6-ethoxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Pyrimidine-based compounds are explored for their anti-inflammatory, antimicrobial, and anticancer properties
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-Dichloro-6-ethoxypyrimidine involves its interaction with biological targets such as enzymes and receptors. Pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase, leading to anti-inflammatory effects. They may also modulate signaling pathways involving nuclear factor κB and other transcription factors .
類似化合物との比較
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a chlorine atom.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6.
Uniqueness: 2,4-Dichloro-6-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at position 6 differentiates it from other pyrimidine derivatives, influencing its solubility and interaction with biological targets .
特性
IUPAC Name |
2,4-dichloro-6-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWAMAMJJPVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598072 | |
| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858447-32-2 | |
| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)



